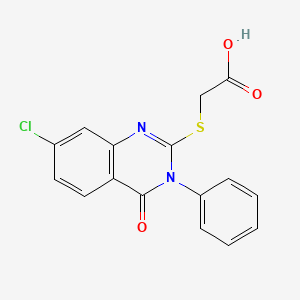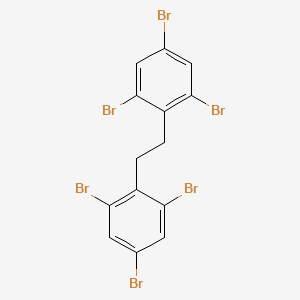
2,2',4,4',6,6'-Hexabromo-bibenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,6,6’-Hexabromo-bibenzyl is a brominated organic compound with the molecular formula C14H8Br6. It is known for its high bromine content, which makes it a valuable compound in various industrial applications, particularly as a flame retardant. The compound is characterized by the presence of six bromine atoms attached to a bibenzyl structure, which consists of two benzene rings connected by a single carbon-carbon bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl. The reaction is carried out by treating bibenzyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination at the desired positions on the benzene rings.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same bromination reaction but is optimized for large-scale production, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Reduction: Products range from partially debrominated compounds to completely debrominated bibenzyl.
Oxidation: Products include brominated benzoic acids and other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used as a flame retardant in plastics, textiles, and coatings to inhibit or resist the spread of fire.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, which can result in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’,6,6’-Hexabromo-bibenzyl can be compared with other brominated compounds such as:
2,2’,4,4’,6,6’-Hexabromobiphenyl: Similar in structure but with a biphenyl core instead of a bibenzyl core.
Decabromodiphenylethane: Another brominated flame retardant with a different structure and bromine content.
Tetrabromobisphenol A: A widely used brominated flame retardant with different applications and properties.
The uniqueness of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl lies in its specific bromination pattern and its applications in both scientific research and industry.
Eigenschaften
Molekularformel |
C14H8Br6 |
|---|---|
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Br6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h3-6H,1-2H2 |
InChI-Schlüssel |
RATPVOKVZLTQDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)CCC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



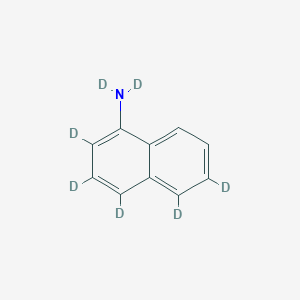
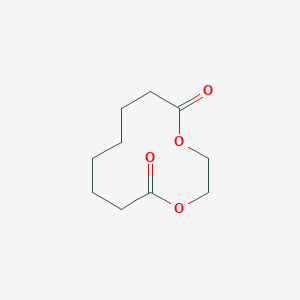
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
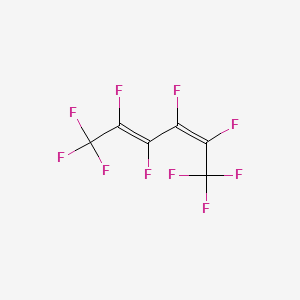
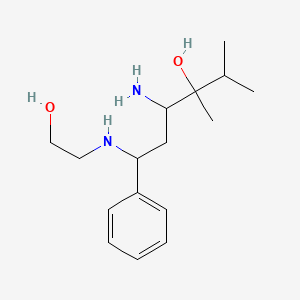
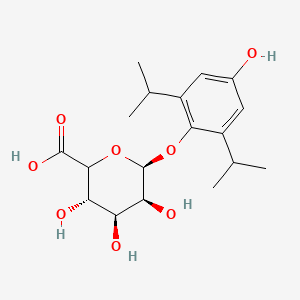
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
